molecular formula C12H14O4 B066404 Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester CAS No. 166953-80-6

Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester

Cat. No.: B066404
CAS No.: 166953-80-6
M. Wt: 222.24 g/mol
InChI Key: CAOUTCDDAKSUJP-UHFFFAOYSA-N
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Description

Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystallographic and Spectroscopic Analysis

Acetic acid esters, including variants like 2-(4-acetyl-2-methylphenoxy)-, methyl ester, have been utilized in crystallographic and NMR spectroscopic studies. For instance, Cross, Flower, and Pritchard (1999) demonstrated the preparation and characterization of acetic acid esters using single crystal X-ray diffraction and 13C{1H}NMR spectroscopy. This approach is crucial for predicting the resonant frequency of equivalent carbons in related compounds and calculating the equilibrium in azo-hydrazone compounds (Cross, Flower, & Pritchard, 1999).

Synthesis and Biological Evaluation

Dahiya, Pathak, and Bhatt (2006) explored the synthesis of new acetic acid derivatives, including 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating significant potential against pathogens like Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans (Dahiya, Pathak, & Bhatt, 2006).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of related compounds provide insights into the versatility of acetic acid esters. For instance, Thio, Kornet, Tan, and Tompkins (1979) focused on the preparation of methyl esters of phenoxyacetic acids, highlighting techniques like esterification and gas chromatographic analysis. This research emphasizes the practical applications in analytical chemistry and the potential for refining and improving chemical synthesis methods (Thio et al., 1979).

Molecular Imprinted Polymer Applications

Omidi, Behbahani, Samadi, Sedighi, and Shahtaheri (2014) demonstrated the use of molecular imprinted polymer nanoparticles for the selective trace determination of 4-chloro-2-methylphenoxy acetic acid in complex matrices. This highlights the application of acetic acid esters in environmental and biological sample analysis, showcasing the potential for high specificity and sensitivity in detecting trace amounts of compounds (Omidi et al., 2014).

Properties

IUPAC Name

methyl 2-(4-acetyl-2-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8-6-10(9(2)13)4-5-11(8)16-7-12(14)15-3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOUTCDDAKSUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598230
Record name Methyl (4-acetyl-2-methylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166953-80-6
Record name Methyl (4-acetyl-2-methylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-hydroxy-3-methylacetophenone (5 g), methyl bromoacetate (3.70 ml) and anhydrous potassium carbonate (5.52 g) in acetone (100 ml) was stirred for 66 hours. The mixture was filtered and the filtrate evaporated to give an oil which crystallised on standing giving methyl 4-acetyl-2-methylphenoxyacetate, 7.2 g: m.p. 51°-53° C.; NMR (d6DMSO) δ 7.79 (1H, s), 7.77 (1H, d), 6.94(1H,d), 4.93 (2H, s), 3.71 (3H, s), 2.50 (3H, s+DMSO), 2.24 (3H, s).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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